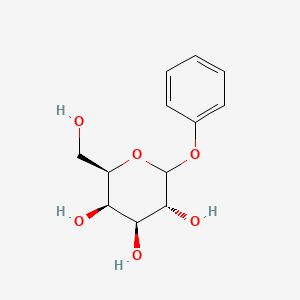
Phenyl-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-D-galactopyranoside is a substituted galactoside, a type of carbohydrate derivative where a phenyl group is attached to the galactose molecule. This compound is known for its role in various biochemical processes and its applications in scientific research. It is often used as a substrate in enzymatic reactions, particularly those involving β-galactosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-D-galactopyranoside can be synthesized through the glycosylation of galactose with phenol. The reaction typically involves the use of a glycosyl donor, such as a galactosyl bromide, and a glycosyl acceptor, such as phenol, in the presence of a catalyst like silver carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic synthesis using β-galactosidase. This method is advantageous due to its specificity and mild reaction conditions. The enzyme catalyzes the transfer of the galactose moiety from a donor substrate, such as lactose, to phenol, forming this compound .
Chemical Reactions Analysis
Types of Reactions: Phenyl-D-galactopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Major Products Formed:
Hydrolysis: Galactose and phenol.
Oxidation: Aldehydes or carboxylic acids, depending on the extent of oxidation.
Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.
Scientific Research Applications
Phenyl-D-galactopyranoside has a wide range of applications in scientific research:
Mechanism of Action
Phenyl-D-galactopyranoside exerts its effects primarily through its interaction with β-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing galactose and phenol. This reaction is crucial in various biological processes, including the metabolism of galactose-containing compounds . The molecular targets involved in this mechanism include the active site residues of β-galactosidase, which facilitate the cleavage of the glycosidic bond .
Comparison with Similar Compounds
Phenyl-β-D-glucopyranoside: Similar structure but interacts with β-glucosidase.
Phenyl-α-D-mannopyranoside: Similar structure but interacts with α-mannosidase.
Phenyl-D-galactopyranoside stands out due to its specific applications in enzymatic assays and its role in studying galactose metabolism .
Properties
CAS No. |
56390-15-9 |
|---|---|
Molecular Formula |
C12H16O6 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12?/m1/s1 |
InChI Key |
NEZJDVYDSZTRFS-SCWFEDMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















